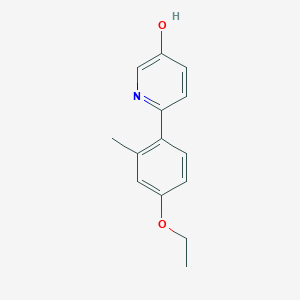
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid (6-ACCP) is an organic compound that has been used in scientific research since the 1950s. It is a white crystalline solid which is soluble in water, alcohol, and other organic solvents. 6-ACCP is a common reagent in organic synthesis, and it has a wide range of applications in scientific research, including biochemistry and physiology. In
科学研究应用
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein binding, and receptor activation. It has been used to study the structure and function of enzymes, such as cytochrome P450, and to study the binding of proteins to DNA and other molecules. 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has also been used to study the activation of G-protein coupled receptors, which are involved in a variety of physiological processes.
作用机制
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is thought to bind to the heme iron of the cytochrome P450 enzyme, preventing the enzyme from binding to its substrate. 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has also been shown to bind to DNA and other molecules, which may explain its ability to modulate the activity of G-protein coupled receptors.
Biochemical and Physiological Effects
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the accumulation of toxic metabolites in the body. 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has also been shown to bind to DNA and other molecules, which can affect the activity of G-protein coupled receptors and lead to changes in the expression of genes.
实验室实验的优点和局限性
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in a variety of solvents and can be used in a wide range of experimental conditions. However, 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% is not very stable and can degrade over time, making it difficult to use in long-term experiments.
未来方向
The future directions for 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% research include further study of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to identify the optimal conditions for using 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% in laboratory experiments. Finally, further research is needed to explore the potential uses of 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% in drug development and therapeutic applications.
合成方法
The synthesis of 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% can be achieved through two methods: the direct synthesis method and the indirect synthesis method. The direct synthesis method involves the reaction of pyridine-2-carboxylic acid with 4-chloro-3-cyanophenylmagnesium bromide, followed by hydrolysis of the resulting product. The indirect synthesis method involves the reaction of pyridine-2-carboxylic acid with 4-chloro-3-cyanophenylmagnesium bromide, followed by the reaction of the resulting product with ammonia. Both of these methods are relatively simple and can be completed in a few steps.
属性
IUPAC Name |
6-amino-3-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-3-1-7(5-8(10)6-15)9-2-4-11(16)17-12(9)13(18)19/h1-5H,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHQNXQLEVCJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6414800.png)

![5-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6414814.png)










